Iodoazidophenpyramine
Description
Properties
Molecular Formula |
C29H36IN7O2 |
|---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
2-(4-azido-3-iodophenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]acetamide |
InChI |
InChI=1S/C29H36IN7O2/c1-36(17-7-3-5-16-33-29(38)21-24-11-14-27(34-35-31)26(30)20-24)18-19-37(28-8-4-6-15-32-28)22-23-9-12-25(39-2)13-10-23/h4,6,8-15,20H,3,5,7,16-19,21-22H2,1-2H3,(H,33,38) |
InChI Key |
JSMKAVMWCXDBNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Synonyms |
3-iodo-4-azidophenpyramine iodoazidophenpyramine |
Origin of Product |
United States |
Scientific Research Applications
2.1. Histamine Receptor Studies
Iodoazidophenpyramine has been extensively utilized in research related to histamine receptors, particularly the H1 receptor. It serves as a radioligand in binding studies to investigate the pharmacological properties of histamine receptors:
- Receptor Localization : The compound has been employed for autoradiographic localization of H1 receptors in various animal models, such as guinea pigs. It allows researchers to visualize receptor distribution in brain tissues .
- Binding Affinity Studies : this compound exhibits a high binding affinity (Kd = 0.01 nM) for H1 receptors, making it an effective tool for studying receptor interactions and pharmacodynamics .
2.2. Pharmacological Research
The compound's ability to bind selectively to histamine receptors has made it valuable in pharmacological research:
- Antihistaminic Activity : Studies have demonstrated that this compound can be used to assess the efficacy of new antihistamines by comparing their binding profiles to those of known compounds .
- Mechanistic Insights : Research utilizing this compound has provided insights into the signaling pathways activated by histamine receptor stimulation, including intracellular calcium transients and cyclic AMP accumulation .
2.3. Potential Therapeutic Applications
While primarily used for research purposes, there are implications for potential therapeutic applications:
- Targeting Allergic Responses : Given its role in modulating histaminergic activity, this compound may contribute to developing new treatments for allergic conditions through targeted receptor modulation.
- Neuropharmacology : The compound's ability to interact with central nervous system receptors suggests potential applications in treating neurological disorders where histamine plays a role .
3.1. Autoradiographic Studies
A significant study involved using this compound for autoradiography to map H1 receptor distribution in guinea pig brains. The findings highlighted distinct regional expressions of these receptors, contributing to understanding their roles in various physiological processes.
3.2. Comparative Binding Studies
In comparative studies with other radioligands, this compound demonstrated superior binding characteristics, reinforcing its status as a preferred choice for investigating histaminergic systems .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Histamine Receptor Localization | Autoradiographic studies using this compound | High specificity for H1 receptors; regional mapping |
| Pharmacological Research | Binding affinity and activity assessments | Kd = 0.01 nM; effective in comparing antihistamines |
| Potential Therapeutics | Investigating roles in allergic responses and neuropharmacology | Insights into receptor modulation for therapeutic use |
Preparation Methods
Reaction Scheme and Reagents
Aminophenpyramine is synthesized via a carbodiimide-mediated coupling reaction between SK&F 94461 (N-(5-aminopentyl)-N'-(4-methoxybenzyl)-N-methyl-N'-(2-pyridinyl)-1,2-ethanediamine) and p-aminophenylacetic acid. The reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in dry dichloromethane (CH2Cl2) at 0°C, followed by stirring at room temperature. The product is precipitated as a monooxalate salt using oxalic acid in ethanol, yielding a granular solid with a melting point of 78–83°C.
Table 1: Reagents and Conditions for Aminophenpyramine Synthesis
| Component | Quantity or Condition | Role |
|---|---|---|
| SK&F 94461 | 1.8 mmol | Amine reactant |
| p-Aminophenylacetic acid | 5.6 mmol | Carboxylic acid reactant |
| DCC | 2.8 mmol | Coupling agent |
| Solvent | Dry CH2Cl2 (80 mL) | Reaction medium |
| Temperature | 0°C (30 min) → 21°C (3 hr) | Reaction conditions |
| Precipitation | Oxalic acid in ethanol | Salt formation |
Characterization of Aminophenpyramine
The identity of aminophenpyramine monooxalate is confirmed via 1H nuclear magnetic resonance (NMR) spectroscopy, with critical peaks corresponding to the aromatic protons of the pyridine and methoxybenzyl groups.
Radiolabeling with Iodine-125
The iodination step introduces the radioactive iodine-125 isotope into the aminophenpyramine structure.
Iodination Protocol
Aminophenpyramine (10 μg in 10 μL water) is mixed with sodium acetate buffer (pH 5.6), Na125I (1 mCi), and chloramine T (44 nmol) for 1 minute. The reaction is quenched with sodium metabisulfite (Na2S2O5), and the crude product is analyzed via HPLC using a C18 column with acetonitrile/ammonium acetate (1:1, pH 4.2) as the mobile phase.
Table 2: Iodination Reaction Parameters
| Parameter | Value |
|---|---|
| Aminophenpyramine | 17 nmol |
| Na125I | 1 mCi (2000 Ci/mmol) |
| Chloramine T | 44 nmol |
| Reaction time | 1 minute |
| Quenching agent | Na2S2O5 (88 nmol) |
| HPLC retention time | 10 minutes (iodoaminophenpyramine) |
Azidation Reaction: Introduction of the Photoreactive Group
The iodinated intermediate is converted to the azide derivative through diazotization and azide displacement.
Reaction Conditions
Iodoaminophenpyramine (300 μL) is treated with acetic acid (17 M) and sodium nitrite (22 μmol) at 0°C for 2 minutes, followed by sodium azide (27 μmol) at 20–22°C for 3 minutes. The product, this compound, is purified via HPLC (retention time: 21 minutes) and stored at 4°C in the dark to preserve stability.
Table 3: Azidation Reaction Parameters
| Parameter | Value |
|---|---|
| Sodium nitrite | 22 μmol |
| Sodium azide | 27 μmol |
| Temperature | 0°C (diazotization) → 20°C (azidation) |
| HPLC retention time | 21 minutes (this compound) |
Purification and Quality Control
HPLC Purification
The final product is isolated using a C18 Bondapak column with isocratic elution (acetonitrile/ammonium acetate, 1:1, pH 4.2) at 1 mL/min flow rate. Critical precautions include working under dim light to prevent azide degradation.
Radiochemical Purity and Stability
This compound exhibits >50% radiochemical purity post-HPLC and remains stable for at least one month when stored at 4°C in the dark.
Applications in Receptor Binding Studies
This compound has been employed to label H1-receptors in guinea pig cerebellar membranes, demonstrating specific binding inhibited by H1-antagonists like triprolidine and mianserin. Electrophoretic analysis of labeled membranes reveals a major radiolabeled peptide of ~56 kDa, corresponding to the H1-receptor .
Q & A
Q. What is the primary research application of iodoazidophenpyramine in receptor binding studies?
this compound is a 125I-labeled ligand used to study histamine H1 receptor (H1R) binding dynamics. Its high specific radioactivity enables precise tracking of receptor-ligand interactions, particularly in autoradiography and positron emission tomography (PET) studies. Researchers leverage its irreversible binding properties to investigate receptor distribution in tissues and correlate binding affinity with physiological effects, such as sedation .
Q. How does the iodination of azidophenpyramine enhance its utility in histamine H1 receptor research?
Iodination increases the compound’s specific radioactivity, improving detection sensitivity in competitive binding assays. The azido group allows photoaffinity labeling, enabling covalent bonding to H1Rs upon UV exposure. This facilitates irreversible receptor mapping and quantification, even in complex biological matrices like brain tissue .
Q. What quality control parameters are essential when synthesizing this compound for research use?
Critical parameters include:
- Radiochemical purity (>95% via HPLC).
- Specific activity (measured in Ci/mmol to ensure sufficient signal-to-noise ratio).
- Stability testing under storage conditions (e.g., –80°C, shielded from light).
- Binding specificity validation using H1R knockout models or excess unlabeled ligand to confirm target selectivity .
Advanced Research Questions
Q. What methodological considerations are critical when designing competitive binding assays using this compound?
- Receptor preparation : Use fresh or cryopreserved membrane fractions to preserve binding sites.
- Ligand concentration : Optimize using saturation binding curves (typical range: 0.1–10 nM).
- Incubation time : Balance between equilibrium attainment (30–60 min at 25°C) and ligand degradation.
- Non-specific binding controls : Include excess unlabeled mepyramine (10 µM) to isolate specific binding.
- Data normalization : Express results as % displacement relative to maximal binding .
Q. How should researchers address discrepancies between in vitro binding data and in vivo PET imaging results with this compound?
Discrepancies often arise from:
- Tissue penetration barriers (e.g., blood-brain barrier permeability).
- Metabolic stability : Assess metabolite interference via plasma HPLC post-injection.
- Receptor internalization : Compare time-course binding data with immunofluorescence staining of surface receptors.
- Model selection : Validate PET findings in transgenic animals with H1R overexpression/knockout .
Q. What are the advantages of using this compound over tritiated ligands (e.g., [³H]mepyramine) in receptor occupancy studies?
- Higher sensitivity : 125I emits higher-energy gamma rays, reducing exposure time in autoradiography.
- Lower background noise : Tritium’s beta emissions require thicker tissue sections, increasing scatter.
- Spatial resolution : 125I permits subcellular localization via electron microscopy.
- Safety : Eliminates tritium’s long half-life (12.3 years) disposal challenges .
Q. How can researchers optimize autoradiography protocols using this compound for CNS receptor mapping?
- Tissue fixation : Use paraformaldehyde (4%) to preserve receptor architecture without denaturation.
- Section thickness : 10–20 µm sections balance resolution and ligand penetration.
- Exposure time : Test 3–14 days on phosphor screens for optimal signal intensity.
- Quantification : Co-stain with H1R antibodies for cross-validation and use digital densitometry with standards (e.g., [125I] microscale strips) .
Q. What statistical approaches are recommended for analyzing time-dependent receptor internalization data obtained with this compound?
- Non-linear regression : Fit time-course data to one-phase decay models (e.g., ).
- Compartmental modeling : Separate surface-bound vs. internalized ligand using acid-wash protocols.
- Error propagation : Account for ligand degradation rates using parallel stability assays.
- Multivariate analysis : Apply ANOVA with post-hoc tests for cross-condition comparisons (e.g., agonist vs. antagonist pretreatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
